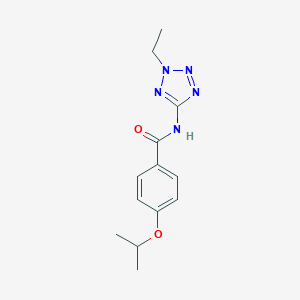
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide, also known as AZD8931, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer. This compound belongs to the family of EGFR (epidermal growth factor receptor) inhibitors, which are widely used in cancer therapy.
Mechanism of Action
The mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide involves the inhibition of EGFR and HER2 tyrosine kinase activity, which leads to the inhibition of downstream signaling pathways. This results in the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells. N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to be more potent than other EGFR inhibitors, such as gefitinib and erlotinib, in preclinical studies.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to enhance the immune response against cancer cells. In addition, N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide for lab experiments is its high potency and selectivity for EGFR and HER2. This allows for the study of specific signaling pathways and their role in cancer progression. In addition, the compound has good oral bioavailability, which makes it suitable for in vivo studies. However, one limitation of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.
Future Directions
There are several future directions for the development of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide as a cancer therapy. One direction is the combination of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide with other targeted therapies or chemotherapy agents to enhance its anti-cancer activity. Another direction is the development of biomarkers to identify patients who are most likely to benefit from N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide therapy. Finally, the development of more soluble analogs of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide could improve its suitability for in vitro experiments.
Synthesis Methods
The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide involves a series of chemical reactions that start with the preparation of 2-ethyl-5-nitro-1H-tetrazole, followed by the reduction of the nitro group to an amino group, and then coupling with 4-(propan-2-yloxy)benzoic acid to form the final product. The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been described in detail in a patent application by AstraZeneca (WO2012081358A1).
Scientific Research Applications
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been extensively studied in preclinical models of cancer, including breast, lung, and head and neck cancers. The compound has shown potent inhibitory activity against EGFR and HER2 (human epidermal growth factor receptor 2), two important targets in cancer therapy. In addition, N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell proliferation and survival.
properties
Product Name |
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide |
|---|---|
Molecular Formula |
C13H17N5O2 |
Molecular Weight |
275.31 g/mol |
IUPAC Name |
N-(2-ethyltetrazol-5-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C13H17N5O2/c1-4-18-16-13(15-17-18)14-12(19)10-5-7-11(8-6-10)20-9(2)3/h5-9H,4H2,1-3H3,(H,14,16,19) |
InChI Key |
LOBDSSUJCWXCSZ-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)



![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239703.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239704.png)